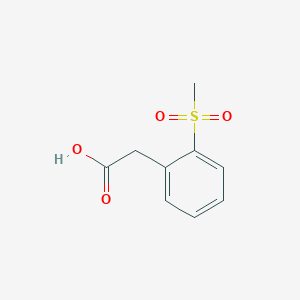

2-(2-(Methylsulfonyl)phenyl)acetic acid

Description

Contextualization of Aryl Acetic Acids in Contemporary Chemical Synthesis

Aryl acetic acids, a class of organic compounds characterized by a phenyl group attached to an acetic acid moiety, are pivotal in modern organic synthesis. Their utility is multifaceted, serving as versatile precursors and intermediates in the creation of a wide array of more complex molecules. In contemporary chemical synthesis, aryl acetic acids are employed in various capacities, including as directing groups in C-H activation reactions, as substrates in decarboxylation reactions, and as nucleophilic or electrophilic partners in coupling reactions. patsnap.com Their ability to undergo a diverse range of transformations makes them valuable building blocks for the synthesis of pharmaceuticals, agrochemicals, and materials. 3wpharm.com The reactivity of the carboxylic acid group, combined with the stability and substitution possibilities of the aromatic ring, allows for precise molecular construction.

Evolution of Research Interest in 2-(2-(Methylsulfonyl)phenyl)acetic acid as a Building Block

While extensive research has been conducted on the para-substituted isomer, 2-(4-(methylsulfonyl)phenyl)acetic acid, particularly as an intermediate in the synthesis of the COX-2 inhibitor Etoricoxib, dedicated research on this compound is less prevalent. google.combldpharm.com The interest in the ortho-isomer is growing, driven by the quest for novel molecular scaffolds with unique three-dimensional arrangements. The steric hindrance and potential for intramolecular interactions imparted by the ortho-disubstitution pattern make it an intriguing candidate for the synthesis of new chemical entities with distinct biological activities or material properties. Its structural relationship to the well-studied para-isomer suggests its potential as a valuable building block, with the different substitution pattern offering opportunities for new synthetic strategies and the development of compounds with alternative pharmacological or material science applications. Chemical suppliers have begun to list this compound, indicating an increasing demand from the research community. bldpharm.com

Overview of Interdisciplinary Research Approaches Employed for the Compound's Investigation

The investigation of this compound and its derivatives is increasingly benefiting from interdisciplinary research approaches. Computational chemistry, for instance, plays a crucial role in predicting the compound's physicochemical properties, conformational preferences, and potential interactions with biological targets. nih.gov These in silico studies can guide synthetic efforts and help in the rational design of new experiments. Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography are essential for the structural elucidation and characterization of the compound and its derivatives. Furthermore, its potential biological activities are being explored through in vitro assays, drawing parallels from studies on structurally related sulfonyl-containing compounds that have shown antimicrobial or anti-inflammatory properties. sigmaaldrich.com

Chemical and Physical Properties

The fundamental properties of this compound are crucial for its application in synthesis and research. While extensive experimental data for the ortho-isomer is not widely published, some properties can be inferred from its structure and from data available for related compounds.

| Property | Value | Source |

| Molecular Formula | C₉H₁₀O₄S | bldpharm.com |

| Molecular Weight | 214.24 g/mol | bldpharm.com |

| CAS Number | 142336-20-7 | bldpharm.com |

This table contains basic identification data for this compound.

For comparison, the well-characterized para-isomer, 2-(4-(methylsulfonyl)phenyl)acetic acid, has a reported melting point of 136-140 °C. Spectroscopic data, such as ¹H and ¹³C NMR, would be essential for the definitive characterization of the ortho-isomer and for monitoring its reactions.

Synthesis and Derivatives

The synthesis of this compound can be approached through various synthetic routes, often involving the oxidation of the corresponding thioether. A common strategy for the synthesis of the related 2-(4-(methylsulfonyl)phenyl)acetic acid involves the oxidation of 2-(4-(methylthio)phenyl)acetic acid. A similar approach could be envisioned for the ortho-isomer.

| Derivative | Application/Significance |

| 2-(4-(Methylsulfonyl)phenyl)acetic acid | Intermediate in the synthesis of Etoricoxib. google.com |

| {2-[(Methylsulfonyl)amino]phenyl}acetic acid | A structurally related compound with potential for different biological activities. |

This table highlights a key derivative and a structurally related compound to provide context for the potential applications of this compound.

Structure

3D Structure

Properties

IUPAC Name |

2-(2-methylsulfonylphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O4S/c1-14(12,13)8-5-3-2-4-7(8)6-9(10)11/h2-5H,6H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHYARTYRXSPXKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC=C1CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40546795 | |

| Record name | [2-(Methanesulfonyl)phenyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40546795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142336-20-7 | |

| Record name | [2-(Methanesulfonyl)phenyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40546795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-methanesulfonylphenyl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Mechanistic Investigations

Established Synthetic Routes to 2-(2-(Methylsulfonyl)phenyl)acetic acid in Laboratory Settings

Established laboratory syntheses of this compound and its structural analogs, such as the 4-methylsulfonyl isomer, often begin with precursor molecules that already contain the methylsulfonylphenyl group.

A common strategy involves the use of a starting material like 4-(methylsulfonyl)acetophenone. patsnap.com One documented pathway to a related isomer, 4-(methylsulfonyl)phenylacetic acid, involves the reaction of 1-(4-methanesulfonyl-phenyl)-ethanone with morpholine (B109124) and elemental sulfur, followed by hydrolysis. nih.gov The initial reaction is typically refluxed for a couple of hours. Subsequently, a sodium hydroxide (B78521) solution is added, and the mixture is refluxed again. nih.gov Acidification of the filtrate then yields the final product. nih.gov

Another approach starts with 4-methylsulfonyl acetophenone (B1666503) and utilizes a silica (B1680970) gel-supported fluoboric acid (HBF₄·SiO₂) catalyst to synthesize an intermediate, 2-(4-(methylsulfonyl)phenyl)-1-morpholinoethanethione. patsnap.com This intermediate is then hydrolyzed to produce 4-methylsulfonyl phenylacetic acid. patsnap.com

The synthesis of related phenylacetic acid derivatives has also been achieved through multi-step sequences. For instance, the synthesis of 2-[(3,4,5-triphenyl)phenyl]acetic acid starts from 2,6-dibromo-4-methylaniline (B181599) and involves the construction of the triphenyltoluene aromatic core, followed by several steps to build the acetic acid side chain. mdpi.com A key transformation in this sequence is the titanium(IV) chloride-catalyzed hydrolysis of the corresponding acetamide (B32628) to the carboxylic acid. mdpi.com

| Starting Material | Key Reagents/Catalysts | Intermediate(s) | Final Product (Isomer) | Reference |

| 1-(4-Methanesulfonyl-phenyl)-ethanone | Morpholine, Sulfur, NaOH | Not explicitly detailed | 4-(Methylsulfonyl)phenylacetic acid | nih.gov |

| 4-Methylsulfonyl acetophenone | HBF₄·SiO₂, Morpholine, Sulfur | 2-(4-(Methylsulfonyl)phenyl)-1-morpholinoethanethione | 4-Methylsulfonyl phenylacetic acid | patsnap.com |

| 2,6-Dibromo-4-methylaniline | Pd(PPh₃)₄, NBS, KCN, TiCl₄ | 3,4,5-Triphenyltoluene, 2-[(3,4,5-Triphenyl)phenyl]acetamide | 2-[(3,4,5-Triphenyl)phenyl]acetic acid | mdpi.com |

For scaling up the synthesis of related compounds like aryl sulfonyl chlorides, which are precursors to many sulfonyl-containing molecules, automated continuous synthesis has been explored. mdpi.com This involves using continuous stirred-tank reactors (CSTRs) and a continuous filtration system, which can significantly improve process consistency and yield for larger quantities. mdpi.com

In the context of producing methylphenylacetic acid, an industrial method involves the controlled addition of methylphenylacetonitrile to sulfuric acid at elevated temperatures. google.com The reaction is monitored until the nitrile conversion is high, after which the product is isolated by neutralization, purification with activated carbon, and subsequent acidification to precipitate the final product. google.com This method is favored over alkali hydrolysis due to higher yields and fewer difficult-to-remove byproducts. google.com

Development of Novel and Sustainable Synthetic Approaches

Recent research has focused on developing more environmentally friendly and efficient synthetic methods.

The use of water as a solvent and the development of one-pot syntheses are key aspects of green chemistry being applied in this area. For instance, the synthesis of some phenylacetic acid derivatives has been optimized to reduce the use of hazardous organic solvents. google.com The refining of crude methylphenylacetic acid, for example, avoids recrystallization from organic solvents due to safety, environmental, and cost concerns, opting instead for a process of neutralization, decolorization, and precipitation from an aqueous solution. google.com

While specific examples for this compound are not extensively documented in the provided search results, the broader field of organic synthesis is increasingly exploring organocatalysis and biocatalysis. These methods offer the potential for highly selective reactions under mild conditions, reducing the need for heavy metal catalysts and harsh reagents. The synthesis of related compounds often involves catalysts, though not always organocatalytic or biocatalytic in nature. For example, a palladium catalyst is used in the Suzuki-Miyaura reaction to form carbon-carbon bonds in the synthesis of some complex phenylacetic acid derivatives. mdpi.comnih.gov

Detailed Mechanistic Elucidation of Key Synthetic Transformations

The synthesis of this compound and its isomers involves several key chemical transformations with well-studied mechanisms.

The formation of the acetic acid side chain from a nitrile precursor, for instance, proceeds through hydrolysis. In the case of methylphenylacetonitrile, acid-catalyzed hydrolysis first produces a primary amide intermediate, which is then further hydrolyzed to the carboxylic acid. mdpi.comorgsyn.org This reaction is often carried out under reflux conditions with a strong acid like hydrochloric or sulfuric acid. mdpi.comgoogle.com

The Willgerodt-Kindler reaction is a classic method for converting an aryl alkyl ketone to a terminal carboxylic acid with the same number of carbon atoms, which is relevant for starting materials like 4-(methylsulfonyl)acetophenone. This reaction typically involves heating the ketone with sulfur and a secondary amine like morpholine to form a thioamide, which is then hydrolyzed to the carboxylic acid. patsnap.comnih.gov

The oxidation of a methylthio- group to a methylsulfonyl- group is a crucial step if the synthesis starts from a thioether precursor. This transformation is typically achieved using oxidizing agents. For example, in the synthesis of a related imidazole (B134444) derivative, the final step is the oxidation of a methylthio-phenyl group to a methylsulfonyl-phenyl group. google.com

| Transformation | Reagents/Conditions | Mechanism Highlights |

| Nitrile Hydrolysis | Strong acid (e.g., H₂SO₄, HCl), Heat | Protonation of the nitrile nitrogen, followed by nucleophilic attack by water, leading to an amide intermediate which is then further hydrolyzed. mdpi.comgoogle.com |

| Willgerodt-Kindler Reaction | Sulfur, Morpholine, Heat | Formation of a thioamide intermediate from a ketone, followed by hydrolysis to the carboxylic acid. patsnap.comnih.gov |

| Thioether Oxidation | Oxidizing agent | Oxidation of the sulfur atom from a thioether to a sulfone. google.com |

Chemo- and Regioselectivity in Synthesis of Derivatives

The selective synthesis of derivatives of this compound is a critical aspect for developing new chemical entities. The interplay between the directing effects of the ortho-methylsulfonyl and acetic acid groups governs the outcome of further functionalization. The electron-withdrawing nature of the methylsulfonyl group is expected to direct electrophilic aromatic substitution to the meta-positions (relative to the sulfonyl group), while the carboxylic acid group can be selectively targeted for esterification or amidation. However, specific studies detailing the chemo- and regioselectivity in the synthesis of derivatives of this compound are not found in the surveyed literature.

Table 3: Chemo- and Regioselectivity in the Derivatization of this compound

| Reaction Type | Reagents | Major Product(s) | Regio-/Chemoselectivity |

|---|---|---|---|

| Electrophilic Aromatic Substitution | Data not available | Data not available | Data not available |

Molecular Level Exploration of Biological Interactions and Mechanisms

In Vitro Studies of Molecular Targets and Binding Affinity

In vitro studies are fundamental to elucidating the direct interactions between a compound and its biological target. For derivatives of 2-(2-(Methylsulfonyl)phenyl)acetic acid, these studies have been crucial in identifying and characterizing their primary molecular targets.

The most prominent derivative of this compound is Etoricoxib, a non-steroidal anti-inflammatory drug (NSAID). google.com Enzymatic assays have been pivotal in defining its mechanism of action. Etoricoxib is a highly selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme. nih.govresearchgate.net COX enzymes are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation and pain. nih.gov

In vitro human whole blood assays are used to determine the inhibitory potency (IC₅₀) of compounds against COX-1 and COX-2. In these assays, Etoricoxib demonstrated a significant preference for inhibiting COX-2, with an IC₅₀ value of 1.1 µM, compared to an IC₅₀ of 116 µM for COX-1. researchgate.net This high degree of selectivity is a defining characteristic of its therapeutic action. The selectivity is often expressed as a ratio of the IC₅₀ values (COX-1/COX-2), where a higher number indicates greater selectivity for COX-2. researchgate.net

Table 1: In Vitro Inhibition of COX Isoforms by Etoricoxib

| Enzyme Target | Assay Method | IC₅₀ (µM) | Selectivity Ratio (COX-1/COX-2) | Source |

|---|---|---|---|---|

| COX-2 | Human Whole Blood (LPS-induced PGE₂ synthesis) | 1.1 ± 0.1 | 106 | researchgate.net |

| COX-1 | Human Whole Blood (Serum thromboxane B₂ generation) | 116 ± 8 |

While the primary mechanism for derivatives like Etoricoxib is enzyme inhibition, research into other acetic acid derivatives has explored their potential as ligands for various receptors. For instance, novel stereoisomers of certain acetic acid analogues have been evaluated as ligands for ionotropic glutamate receptors, revealing subtype selectivity for kainate receptors (GluK1-3). nih.gov However, for ligands specifically derived from the this compound scaffold, the main body of research focuses on the enzymatic target COX-2, rather than on direct receptor binding interactions. The biological activity is predominantly driven by blocking the active site of an enzyme, thereby preventing substrate conversion.

Structure-Activity Relationship (SAR) Studies of Functionalized Derivatives

SAR studies are essential for understanding how specific chemical features of a molecule contribute to its biological activity. For the derivatives of this compound, these studies have guided the optimization of potency and selectivity.

The high selectivity of Etoricoxib for COX-2 over COX-1 is a direct result of its unique chemical structure, which originates from its precursors, including this compound. google.comgoogle.com The key structural elements contributing to this selectivity are the 4-(methylsulfonyl)phenyl group, a central bipyridine core, and a chlorine atom. nih.gov

The active site of COX-1 is narrower than that of COX-2 due to the substitution of a smaller valine residue in COX-2 for a bulkier isoleucine residue in COX-1. The methylsulfonyl (SO₂CH₃) group, a prominent feature derived from the parent acid, is able to fit into a specific, hydrophilic side pocket present in the COX-2 active site but absent in COX-1. This interaction is a primary determinant of the compound's selectivity.

Comparing Etoricoxib to other selective COX-2 inhibitors reveals the importance of this structural motif. While all "coxibs" are designed to exploit the difference in active site volume, their selectivity ratios vary, underscoring the specific contributions of their unique chemical frameworks. researchgate.net

Table 2: COX-2 Selectivity Ratios for Various Inhibitors

| Inhibitor | Selectivity Ratio (COX-1/COX-2) | Source |

|---|---|---|

| Etoricoxib | 106 | researchgate.net |

| Rofecoxib | 35 | |

| Valdecoxib | 30 | |

| Celecoxib | 7.6 | |

| Meloxicam | 2.0 |

A pharmacophore is an abstract representation of the steric and electronic features necessary for a molecule to interact with a specific biological target. nih.gov Computational models are used to define these pharmacophores, guiding the design of new drug candidates. nih.gov

For selective COX-2 inhibitors like Etoricoxib, the pharmacophore model includes:

A central aromatic ring system that orients the molecule within the main channel of the enzyme's active site.

A sulfonamide or methylsulfonyl group that projects into the distinct side pocket of the COX-2 enzyme. This feature is critical for selectivity.

A second aromatic ring that occupies an adjacent region of the active site, often making hydrophobic or van der Waals interactions.

The this compound scaffold provides the crucial methylsulfonylphenyl moiety that fulfills a key requirement of this pharmacophore. Computational studies and X-ray crystallography of related inhibitors bound to COX-2 confirm that this sulfone group forms favorable interactions within the selective binding pocket, anchoring the molecule and preventing it from effectively binding to the narrower COX-1 active site.

Mechanistic Insights into Potential Cellular and Subcellular Effects (Non-Clinical)

The molecular interactions of a compound translate into observable effects at the cellular and subcellular levels. The primary mechanism of action for derivatives of this compound, namely selective COX-2 inhibition, leads to specific downstream cellular consequences.

The inhibition of COX-2 blocks the synthesis of prostaglandins, particularly Prostaglandin E₂ (PGE₂), at sites of inflammation. researchgate.net In non-clinical cellular models, such as lipopolysaccharide (LPS)-stimulated macrophages or monocytes, the addition of a selective COX-2 inhibitor like Etoricoxib leads to a dose-dependent reduction in the release of PGE₂. researchgate.netmdpi.com This reduction in pro-inflammatory mediators is the central cellular mechanism responsible for the compound's anti-inflammatory effects. By selectively targeting COX-2, which is typically upregulated during inflammation, and sparing COX-1, which is involved in homeostatic functions like gastric protection and platelet aggregation, these compounds achieve their therapeutic effect with a theoretically reduced risk of certain side effects associated with non-selective NSAIDs. nih.gov

Investigation of Molecular Pathways Affected by Compound Interaction

The interaction of this compound with COX enzymes directly impacts the arachidonic acid pathway, a major signaling cascade in inflammation. By inhibiting COX enzymes, the compound blocks the conversion of arachidonic acid into prostaglandin H2 (PGH2), the precursor to various prostaglandins and thromboxanes. This reduction in prostaglandin synthesis is the key to its anti-inflammatory effects. evitachem.com

The inhibition of this pathway leads to a decrease in the levels of prostaglandins such as PGE2, which are potent mediators of inflammation, pain, and fever. Consequently, the downstream signaling pathways activated by these prostaglandins are suppressed. This includes pathways involved in vasodilation, increased vascular permeability, and sensitization of nociceptors.

While direct studies on this compound are limited, research on analogous compounds containing a (methylsulfonyl)phenyl moiety provides strong evidence for this mechanism. For instance, various derivatives with this functional group have been synthesized and evaluated as selective COX-2 inhibitors. nih.govnih.gov The methylsulfonyl group is often a key pharmacophore that contributes to the selective binding to the COX-2 isozyme. nih.gov

Table 1: Key Molecular Pathways Potentially Affected by this compound

| Pathway | Key Mediators | Biological Effect of Inhibition |

| Prostaglandin Synthesis | Arachidonic Acid, COX-1, COX-2, Prostaglandins (e.g., PGE2) | Reduction in inflammation, pain, and fever. evitachem.com |

| Inflammatory Signaling | Cytokines (e.g., TNF-α, IL-6), NF-κB | Attenuation of the inflammatory response. |

| Pain Perception | Nociceptor sensitization by prostaglandins | Analgesic effect. |

Identification of Molecular Switches and Protein Interactions

The primary protein interaction of this compound is with the cyclooxygenase enzymes, COX-1 and COX-2. The methylsulfonyl group on the phenyl ring is a critical feature for this interaction. Molecular modeling studies of similar compounds suggest that the methylsulfonyl group can fit into a specific pocket within the active site of the COX-2 enzyme, contributing to its inhibitory activity and selectivity. nih.gov

In addition to COX enzymes, compounds containing a (methylsulfonyl)phenyl group have been identified as potent inhibitors of human neutrophil elastase (HNE), a serine protease involved in inflammatory lung diseases. nih.govnih.gov For example, the compound BAY 85-8501, which contains a 4-cyano-2-(methylsulfonyl)phenyl group, demonstrates that the methyl sulfone substituent is strategically positioned to lock the molecule in a bioactive conformation for tight binding to HNE. nih.gov This suggests that this compound could potentially interact with HNE, although direct evidence is not currently available.

The interaction of this compound with these enzymes can be considered a molecular switch. By binding to the active site of COX or potentially HNE, the compound turns off their enzymatic activity, thereby halting the downstream biological processes they mediate.

Table 2: Potential Protein Interactions of this compound

| Protein Target | Class | Potential Interaction | Implied Biological Effect |

| Cyclooxygenase-1 (COX-1) | Enzyme (Oxidoreductase) | Inhibition of prostaglandin synthesis. evitachem.com | Anti-inflammatory, potential for gastrointestinal side effects. |

| Cyclooxygenase-2 (COX-2) | Enzyme (Oxidoreductase) | Selective inhibition of prostaglandin synthesis at inflammation sites. evitachem.comnih.gov | Anti-inflammatory and analgesic effects with potentially reduced side effects compared to non-selective COX inhibitors. |

| Human Neutrophil Elastase (HNE) | Enzyme (Serine Protease) | Potential inhibition of elastolytic activity. nih.govnih.gov | Potential therapeutic application in inflammatory lung diseases. |

Advanced Spectroscopic and Analytical Research Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Elucidation of Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of "2-(2-(Methylsulfonyl)phenyl)acetic acid" and its derivatives. Both ¹H and ¹³C NMR provide detailed information about the molecular framework by probing the chemical environment of each nucleus.

In ¹H NMR, the protons of the methylsulfonyl (–SO₂CH₃) group are expected to appear as a sharp singlet, typically in the range of δ 3.0-3.5 ppm. The methylene protons (–CH₂–) of the acetic acid side chain would also produce a singlet, generally found between δ 3.6-4.0 ppm. The aromatic protons on the phenyl ring will exhibit complex splitting patterns in the δ 7.2-8.0 ppm region, with their specific chemical shifts influenced by the positions of the methylsulfonyl and acetic acid groups.

In ¹³C NMR, distinct signals for each carbon atom can be resolved. The carbon of the methyl group in the methylsulfonyl moiety is expected around δ 40-45 ppm. The methylene carbon of the acetic acid group would resonate at approximately δ 40-45 ppm, while the carbonyl carbon (–COOH) would appear significantly downfield, typically in the δ 170-180 ppm range. The aromatic carbons would produce a set of signals between δ 125-140 ppm.

Table 1: Predicted NMR Chemical Shifts (δ) for this compound

| Atom Type | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| Methyl (in SO₂CH₃) | ¹H | 3.0 - 3.5 | Singlet |

| Methylene (in CH₂COOH) | ¹H | 3.6 - 4.0 | Singlet |

| Aromatic | ¹H | 7.2 - 8.0 | Multiplet |

| Carboxyl | ¹H | 10.0 - 12.0 | Broad Singlet |

| Methyl (in SO₂CH₃) | ¹³C | 40 - 45 | Quartet |

| Methylene (in CH₂COOH) | ¹³C | 40 - 45 | Triplet |

| Aromatic | ¹³C | 125 - 140 | Doublet/Singlet |

Note: Predicted values are based on general chemical shift principles and data from analogous phenylacetic acid derivatives. rsc.orgbmrb.iochemicalbook.com

Advanced Mass Spectrometry Techniques (e.g., HRMS, MS/MS) for Molecular Fingerprinting and Purity Assessment

Advanced mass spectrometry (MS) techniques are critical for confirming the molecular weight and assessing the purity of "this compound". High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which is used to confirm the elemental composition. For "this compound" (C₉H₁₀O₄S), the calculated monoisotopic mass is 214.0303 Da. An experimental HRMS measurement matching this value provides strong evidence for the compound's identity.

Tandem mass spectrometry (MS/MS) is employed for structural confirmation and molecular fingerprinting. nih.gov In this technique, the parent ion is isolated and fragmented to produce a characteristic pattern of daughter ions. This fragmentation pattern serves as a unique fingerprint, allowing for confident identification even in complex mixtures.

Table 2: Predicted Mass Spectrometry Data for this compound

| Technique | Parameter | Expected Value | Information Provided |

|---|---|---|---|

| HRMS (ESI-) | [M-H]⁻ | m/z 213.0227 | High-accuracy mass for elemental composition confirmation. |

| MS/MS | Primary Fragment | Loss of COOH (45 Da) | Confirms the presence of the carboxylic acid group. |

| MS/MS | Primary Fragment | Loss of SO₂CH₃ (79 Da) | Indicates the presence of the methylsulfonyl group. |

X-ray Crystallography for Solid-State Structural Determination of the Compound and its Derivatives

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

Table 3: Crystallographic Data for the Isomer [4-(Methylsulfonyl)phenyl]acetic acid

| Parameter | Value |

|---|---|

| Chemical Formula | C₉H₁₀O₄S |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 19.086 |

| b (Å) | 4.9711 |

| c (Å) | 10.724 |

| β (°) | 106.102 |

| V (ų) | 977.5 |

| Z | 4 |

Data obtained from the crystallographic study of the para isomer. researchgate.net

Hyphenated Chromatographic Techniques (e.g., LC-MS, GC-MS) for Impurity Profiling and Reaction Monitoring

Hyphenated chromatographic techniques, particularly Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), are essential for impurity profiling and reaction monitoring in the synthesis of "this compound". unr.edu.arshimadzu.comajrconline.org These methods combine the powerful separation capabilities of chromatography with the sensitive and specific detection of mass spectrometry. unr.edu.arajrconline.org

LC-MS is particularly well-suited for analyzing this non-volatile, thermally sensitive compound. It can effectively separate the target molecule from starting materials, reagents, intermediates, and synthetic by-products. The mass spectrometer then provides identification of these separated components, allowing for the quantification of impurities even at trace levels. enovatia.com This is crucial for ensuring the purity and quality of the final active pharmaceutical ingredient (API). shimadzu.comthermofisher.com Reaction monitoring by LC-MS allows chemists to track the consumption of reactants and the formation of products in real-time, enabling precise optimization of reaction conditions.

Table 4: Potential Impurities and Corresponding Analytical Technique

| Potential Impurity | Origin | Recommended Technique |

|---|---|---|

| 2-(Methylthio)phenylacetic acid | Incomplete oxidation of precursor | LC-MS |

| Isomeric (methylsulfonyl)phenylacetic acids | Isomeric starting materials | LC-MS |

| Unreacted starting materials | Incomplete reaction | LC-MS, GC-MS |

Vibrational Spectroscopy (FT-IR, Raman) for Conformational Analysis and Functional Group Characterization

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in "this compound". These two techniques are complementary and offer a comprehensive vibrational fingerprint of the molecule. spectroscopyonline.com

The FT-IR spectrum is expected to show strong characteristic absorption bands. A broad band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching of the hydrogen-bonded carboxylic acid dimer. A sharp, intense peak around 1700 cm⁻¹ corresponds to the C=O (carbonyl) stretching vibration. The methylsulfonyl group will exhibit two strong stretching vibrations: an asymmetric stretch typically around 1300-1350 cm⁻¹ and a symmetric stretch around 1120-1160 cm⁻¹.

Raman spectroscopy provides complementary information. While the O-H stretch is typically weak in Raman, the aromatic C=C stretching vibrations and the symmetric SO₂ stretch are often strong and well-defined. nih.gov The combination of FT-IR and Raman allows for a thorough characterization of all key functional groups and can also be used to study conformational properties of the molecule. researchgate.netnih.gov

Table 5: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected FT-IR Wavenumber (cm⁻¹) | Expected Raman Wavenumber (cm⁻¹) |

|---|---|---|---|

| Carboxylic Acid | O–H stretch (H-bonded) | 2500 - 3300 (Broad) | Weak |

| Carboxylic Acid | C=O stretch | 1680 - 1720 (Strong) | Medium |

| Methylsulfonyl | SO₂ asymmetric stretch | 1300 - 1350 (Strong) | Medium |

| Methylsulfonyl | SO₂ symmetric stretch | 1120 - 1160 (Strong) | Strong |

| Aromatic Ring | C=C stretch | 1450 - 1600 (Multiple bands) | Strong |

| Acetic Acid | C–H stretch (methylene) | 2850 - 3000 (Medium) | Medium |

Values are typical for the specified functional groups and may vary slightly based on the specific molecular environment.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| [4-(Methylsulfonyl)phenyl]acetic acid |

Computational Chemistry and Theoretical Investigations

Molecular Dynamics Simulations for Conformational Space and Intermolecular Interactions

While quantum calculations describe the static properties of a single molecule, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time nih.gov. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, allowing for the exploration of conformational changes and intermolecular interactions in a simulated environment (e.g., in a solvent like water) nih.govmdpi.com.

For 2-(2-(Methylsulfonyl)phenyl)acetic acid, MD simulations can map the accessible conformational space by tracking the fluctuations of key dihedral angles. This reveals the flexibility of the molecule and the preferred orientations of its functional groups in solution mdpi.com. Such conformational analysis is vital, as the biological activity of a molecule often depends on its ability to adopt a specific shape to fit into a protein's binding site nih.govresearchgate.net.

MD is also used to study intermolecular interactions. Simulations of multiple molecules can reveal tendencies for self-aggregation, driven by forces like hydrogen bonding between carboxylic acid groups or π-π stacking of the phenyl rings. Furthermore, simulations in a solvent box can characterize the interactions between the compound and solvent molecules, providing information on solvation and solubility. Analysis of these non-covalent interactions is crucial for understanding the physical and biological properties of the compound mdpi.comsemanticscholar.org.

Docking and Molecular Modeling Studies of Compound-Target Interactions (if applicable to SAR)

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second molecule, typically a larger biological target like a protein mdpi.commdpi.com. This method is fundamental in structure-based drug design for predicting binding affinity and understanding the molecular basis of interaction.

Given that structurally related phenylacetic acid derivatives are known to inhibit cyclooxygenase (COX) enzymes, molecular modeling could be used to investigate the interaction of this compound with COX-1 and COX-2 evitachem.com. A typical docking study involves placing the compound into the active site of the enzyme and using a scoring function to estimate the strength of the interaction.

The results would reveal the most likely binding pose and identify key intermolecular interactions. It is expected that the carboxylic acid group would form strong hydrogen bonds or salt bridges with charged residues like Arginine in the COX active site. The phenyl ring could engage in van der Waals or π-π interactions with hydrophobic and aromatic residues, while the polar methylsulfonyl group might interact with polar residues or water molecules in the binding pocket nih.govfrontiersin.org. These studies are essential for understanding the Structure-Activity Relationship (SAR) and for guiding the design of more potent analogs.

| Parameter | Value/Description |

|---|---|

| Binding Affinity (Score) | -8.5 kcal/mol |

| Key Interacting Residues | Arg120, Tyr355, Ser530 |

| Types of Interactions | Hydrogen Bond: Carboxylic acid with Arg120 and Ser530 |

| π-Sulfur Interaction: Phenyl ring with Met522 | |

| Van der Waals: Methyl group with Val349 and Leu531 |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities nih.govnih.gov. The fundamental principle is that variations in a molecule's structural or physicochemical properties are correlated with changes in its biological effect nih.gov.

To build a QSAR model for a class of compounds including this compound, a set of molecular descriptors would first be calculated for each molecule in the series. These descriptors are numerical values that quantify different aspects of the molecule's structure. They can be categorized as:

Electronic: Derived from quantum chemical calculations (e.g., HOMO/LUMO energies, partial charges) mdpi.com.

Topological: Based on the 2D graph representation of the molecule (e.g., connectivity indices).

Geometrical: Related to the 3D structure of the molecule (e.g., molecular volume, surface area).

Physicochemical: Describing properties like lipophilicity (LogP) and polar surface area (TPSA) chemscene.com.

Once these descriptors are calculated, statistical methods are used to create a regression or classification model that predicts the biological activity (e.g., IC50 value) from the descriptor values nih.gov. A robust and validated QSAR model can then be used to predict the activity of new, yet-to-be-synthesized compounds, thereby prioritizing synthetic efforts and reducing costs in the drug discovery process nih.govmdpi.com.

| Descriptor Type | Descriptor Name | Hypothetical Value |

|---|---|---|

| Physicochemical | LogP (Octanol-Water Partition Coefficient) | 1.5 |

| Physicochemical | Topological Polar Surface Area (TPSA) | 83.5 Ų |

| Geometrical | Molecular Volume | 180.2 ų |

| Topological | Wiener Index | 542 |

| Electronic (DFT) | LUMO Energy | -1.2 eV |

| Constitutional | Number of Rotatable Bonds | 4 |

Future Directions and Emerging Research Opportunities

Exploration of Novel Reactivity and Unconventional Transformations

The strategic placement of the sulfonyl and carboxylic acid groups on the phenyl ring of 2-(2-(Methylsulfonyl)phenyl)acetic acid invites the exploration of novel and unconventional chemical transformations. The electron-withdrawing nature of the methylsulfonyl group can influence the acidity of the carboxylic acid and potentially direct ortho-metallation reactions, providing a pathway for further derivatization. evitachem.com

Future research could focus on leveraging these intramolecular electronic effects to develop new synthetic methodologies. For instance, the compound could serve as a scaffold for creating more complex molecules through reactions that are otherwise challenging with simpler phenylacetic acid analogues. evitachem.com Investigations into the oxidation or reduction of the sulfonyl group could also yield derivatives with altered chemical properties and potential applications. For a related compound, 2-[4-(Methylsulfamoyl)phenyl]acetic acid, oxidation can lead to sulfonic acid derivatives, while reduction can convert the sulfonyl group to a sulfide (B99878) or thiol.

Table 1: Potential Reactions for Novel Transformations

| Reaction Type | Potential Reagents | Potential Products | Research Focus |

|---|---|---|---|

| Directed Ortho-Metallation | Organolithium or Grignard reagents | Functionalized phenyl derivatives | Selective C-H activation and functionalization |

| Sulfonyl Group Oxidation | Potassium permanganate, hydrogen peroxide | Sulfonic acid derivatives | Modifying electronic and solubility properties |

| Sulfonyl Group Reduction | Lithium aluminum hydride | Sulfide or thiol derivatives | Creating new sulfur-containing functionalities |

Integration into Automated Synthesis and High-Throughput Screening Platforms

The utility of this compound as a versatile building block in organic synthesis makes it a prime candidate for integration into automated synthesis platforms. evitachem.com These systems, which often utilize robotic liquid handling and microplate formats, can accelerate the creation of large compound libraries for drug discovery and other applications. moleculardevices.com By incorporating this compound into automated workflows, researchers can rapidly generate a diverse array of derivatives for high-throughput screening (HTS).

HTS platforms are essential for identifying compounds with desired biological activities from large chemical libraries. moleculardevices.com The development of micropillar/microwell chip platforms allows for the screening of compounds against primary cancer cells, providing more clinically relevant data. nih.gov The systematic evaluation of derivatives of this compound using such advanced screening technologies could uncover new lead compounds for various therapeutic targets.

Development as a Probing Agent for Biological Systems

Given its known interaction with cyclooxygenase (COX) enzymes, this compound holds promise as a molecular probe for studying inflammatory pathways. evitachem.com By modifying the core structure with fluorescent tags or other reporter groups, researchers could develop tools to visualize and quantify the activity of COX enzymes in living cells. The compound's use in studying the effects of sulfur-containing functional groups on biological systems further underscores its potential in this area. evitachem.com

Furthermore, the structural motif of a phenylacetic acid derivative is found in many biologically active molecules. For instance, a related compound is a key intermediate in the synthesis of the antibiotic chloramphenicol. evitachem.com This suggests that this compound could be developed into probes for a variety of biological targets beyond inflammation, aiding in the elucidation of complex biological processes.

Potential in Materials Science or Supramolecular Chemistry Research

The self-assembly properties of phenylacetic acid derivatives, driven by hydrogen bonding and other non-covalent interactions, make them interesting candidates for research in materials science and supramolecular chemistry. The crystal structure of the related compound, [4-(Methylsulfonyl)phenyl]acetic acid, reveals the formation of dimers through intermolecular hydrogen bonds, which further link into a three-dimensional network. nih.gov

Future studies could investigate the self-assembly of this compound and its derivatives to create novel supramolecular structures such as gels, liquid crystals, or porous materials. The presence of the methylsulfonyl group provides an additional site for non-covalent interactions, potentially leading to materials with unique properties and applications in areas like sensing, catalysis, or controlled release.

Table 2: Supramolecular Assembly Potential

| Interaction Type | Molecular Feature | Potential Supramolecular Structure |

|---|---|---|

| Hydrogen Bonding | Carboxylic acid group | Dimers, chains, sheets |

| π-π Stacking | Phenyl ring | Columnar or layered structures |

Synergistic Applications in Multi-Component Reaction Design

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single step. semanticscholar.orgmdpi.com The functional groups present in this compound—the carboxylic acid and the reactive phenyl ring—make it an ideal component for the design of novel MCRs.

By participating in MCRs, this compound could be used to rapidly generate libraries of structurally diverse molecules that would be difficult to access through traditional multi-step synthesis. mdpi.com For example, the carboxylic acid could participate in isocyanide-based MCRs like the Passerini or Ugi reactions. mdpi.com The development of new MCRs featuring this compound could lead to the discovery of new active pharmaceutical ingredients and other valuable chemical entities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.